molecular formula C9H8BrN3O2 B3047355 Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate CAS No. 1380331-36-1

Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Cat. No. B3047355
CAS RN: 1380331-36-1
M. Wt: 270.08
InChI Key: IMOCXDWXSGFGLV-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a chemical compound with the CAS RN®: 1380331-36-1 . It has a molecular weight of 270.09 .


Molecular Structure Analysis

The molecular structure of Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate involves a [1,2,4]triazolo[1,5-a]pyridine core, which is a fused ring system containing a pyridine ring and a 1,2,4-triazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate are not detailed in the literature, related compounds have been studied .


Physical And Chemical Properties Analysis

Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a solid at room temperature .

Scientific Research Applications

Microwave-Mediated Synthesis

This compound can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Broad Biological Activities

Compounds containing a triazole structure exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Pharmaceutical Applications

A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole . Given the importance of the triazole scaffold, its synthesis has attracted much attention .

Agrochemistry Applications

Compounds containing triazole have an important application value in various fields, such as agrochemistry .

Material Chemistry Applications

Triazole’s unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities . It has applications in material chemistry .

Antitumor Activity

Polycyclic systems containing [1,2,4]triazolo[1,5-A]pyridine moiety are reported as antitumor .

Treatment of Alzheimer’s Disease and Insomnia

They can be used for the treatment of Alzheimer’s disease and insomnia .

Use in Treating Cancer

Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites and can also be used in treating cancer .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-7-5-6(10)3-4-13(7)12-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOCXDWXSGFGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC(=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737637
Record name Ethyl 7-bromo[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

CAS RN

1380331-36-1
Record name Ethyl 7-bromo[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2-diamino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate (4.18 g, 10.8 mmol) and ethyl 2-chloro-2-oxoacetate (2.4 ml, 21.5 mmol) in pyridine (25 ml) is heated for 18 hours to 100° C. The solvent is evaporated and the orange residue triturated with sat. aqueous sodium hydrogencarbonate solution for 2 hours. The solid is collected by filtration, washed several times with water and dried affording ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (1.759 g, 60.5%) as a light pink solid. mp.: 158-160° C. MS: m/z=270.2 (M+H+).
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
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Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
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Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

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